molecular formula C21H20O6 B14617149 Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate CAS No. 59873-25-5

Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate

Cat. No.: B14617149
CAS No.: 59873-25-5
M. Wt: 368.4 g/mol
InChI Key: QDKWULVUQGBQNL-UHFFFAOYSA-N
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Description

Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate is a chemical compound belonging to the class of phenanthrene derivatives Phenanthrene derivatives are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acetylation of 9,10-dihydrophenanthrene-3-carboxylate followed by esterification with ethanol. The reaction conditions often require the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the acetoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetoxy groups.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenanthrene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate involves its interaction with cellular components. It is believed to exert its effects by interfering with cellular processes, leading to cytotoxicity in cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate can be compared with other phenanthrene derivatives such as:

The uniqueness of this compound lies in its specific acetoxy and carboxylate functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

59873-25-5

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 2,4-diacetyloxy-9,10-dihydrophenanthrene-3-carboxylate

InChI

InChI=1S/C21H20O6/c1-4-25-21(24)19-17(26-12(2)22)11-15-10-9-14-7-5-6-8-16(14)18(15)20(19)27-13(3)23/h5-8,11H,4,9-10H2,1-3H3

InChI Key

QDKWULVUQGBQNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2CCC3=CC=CC=C3C2=C1OC(=O)C)OC(=O)C

Origin of Product

United States

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